Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate
Brand Name: Vulcanchem
CAS No.: 1306739-45-6
VCID: VC2902376
InChI: InChI=1S/C13H13N3O3/c1-19-12(18)7-8-6-11(17)16-10-5-3-2-4-9(10)15-13(16)14-8/h2-6,8,17H,7H2,1H3,(H,14,15)
SMILES: COC(=O)CC1C=C(N2C3=CC=CC=C3N=C2N1)O
Molecular Formula: C13H13N3O3
Molecular Weight: 259.26 g/mol

Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate

CAS No.: 1306739-45-6

Cat. No.: VC2902376

Molecular Formula: C13H13N3O3

Molecular Weight: 259.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate - 1306739-45-6

Specification

CAS No. 1306739-45-6
Molecular Formula C13H13N3O3
Molecular Weight 259.26 g/mol
IUPAC Name methyl 2-(4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate
Standard InChI InChI=1S/C13H13N3O3/c1-19-12(18)7-8-6-11(17)16-10-5-3-2-4-9(10)15-13(16)14-8/h2-6,8,17H,7H2,1H3,(H,14,15)
Standard InChI Key UTVAIJQVNSREMC-UHFFFAOYSA-N
SMILES COC(=O)CC1C=C(N2C3=CC=CC=C3N=C2N1)O
Canonical SMILES COC(=O)CC1C=C(N2C3=CC=CC=C3N=C2N1)O

Introduction

Basic Chemical Information

Identification and Nomenclature

Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate is identified by the CAS Registry Number 1306739-45-6 . The compound is also known by several synonyms, including:

  • Methyl 2-(4-hydroxy-1,2-dihydrobenzo imidazo[1,2-a]pyrimidin-2-yl)acetate

  • Pyrimido[1,2-a]benzimidazole-2-acetic acid, 1,2-dihydro-4-hydroxy-, methyl ester

  • Methyl 2-(4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate

Structural Composition

The compound is characterized by the following properties:

Table 1: Structural and Physical Properties

PropertyValue
Molecular FormulaC₁₃H₁₃N₃O₃
Molecular Weight259.26 g/mol
SMILES NotationCOC(=O)CC1C=C(N2C3=CC=CC=C3N=C2N1)O
InChIInChI=1S/C13H13N3O3/c1-19-12(18)7-8-6-11(17)16-10-5-3-2-4-9(10)15-13(16)14-8/h2-6,8,17H,7H2,1H3,(H,14,15)
InChIKeyUTVAIJQVNSREMC-UHFFFAOYSA-N

The structure features a benzimidazole ring system fused with a pyrimidine moiety, creating a tricyclic heterocyclic scaffold. This scaffold contains a hydroxy group at position 4 and a methyl acetate side chain at position 2 of the dihydropyrimido ring .

Physical and Chemical Properties

Physical Characteristics

Based on available data, Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate exhibits the following physical properties:

Table 2: Physical Properties

PropertyValue
Physical StateSolid (powder)
Flash Point245.0±31.5 °C
Boiling Point481.4±55.0 °C at 760 mmHg
Density1.5±0.1 g/cm³
Polarizability26.9±0.5 10⁻²⁴cm³
Vapor Pressure0.0±1.3 mmHg at 25°C

Chemical Reactivity

The reactivity of this compound is primarily governed by its functional groups:

  • The hydroxy group at position 4 can participate in hydrogen bonding and substitution reactions

  • The methyl acetate moiety is susceptible to hydrolysis, transesterification, and nucleophilic attack

  • The heterocyclic scaffold provides sites for electrophilic and nucleophilic substitutions

The compound's structural diversity and functional groups suggest potential for various chemical transformations relevant to pharmaceutical research and development.

Synthesis Methods

One-Pot Multicomponent Reaction

A simple and efficient procedure for synthesizing 1,4-dihydropyrimido[1,2-a]benzimidazole derivatives involves a one-pot multicomponent reaction combining:

  • Aromatic aldehydes

  • Ketones

  • 2-aminobenzimidazole

This approach utilizes a proton-exchanged montmorillonite clay (Maghnite-H+) as a green catalyst under ultrasound irradiation, offering advantages including short reaction time, good yields (85-89%), easy operation, and environmental friendliness .

Condensation Reactions

The synthesis of benzimidazole-based compounds typically begins with the condensation of o-phenylenediamine with appropriate carboxylic acids or derivatives. For example, condensation with formic acid yields the commercially available benzimidazole core structure .

Proposed Mechanism

For similar pyrimido[1,2-a]benzimidazole derivatives, a proposed mechanism involves:

  • Activation of carbonyl compounds by an acid catalyst

  • Nucleophilic attack by 2-aminobenzimidazole

  • Cyclization to form the pyrimido ring

  • Introduction of functional groups at specific positions

Table 3: Example of Related Synthesis Conditions

ReagentsCatalystConditionsYield
Aromatic aldehydes, ketones, 2-aminobenzimidazoleMaghnite-H+Ultrasound irradiation85-89%
o-Phenylenediamine, monochloroacetic acidHClReflux, 3 hrsNot specified
2-Chloromethyl benzimidazole, aromatic aminesKI, KOHEthanol, reflux, 6 hrsNot specified

Structural Analysis and Characterization

Spectroscopic Data

For related pyrimido[1,2-a]benzimidazole derivatives, characterization typically involves spectroscopic techniques. For example, the following spectral data has been reported for similar compounds:

FT-IR spectroscopy: Characteristic peaks include NH stretching (3400-3500 cm⁻¹), aromatic C-H stretching (3030-3060 cm⁻¹), C=N stretching (1610-1630 cm⁻¹), and C=O stretching (1650-1700 cm⁻¹) .

¹H NMR spectroscopy: Typically shows signals for NH protons (10.0-10.8 ppm), aromatic protons (7.2-8.2 ppm), and methyl groups (2.2-2.5 ppm) .

¹³C NMR spectroscopy: Characteristic signals include carbonyl carbon (190-196 ppm), aromatic and heterocyclic carbons (110-150 ppm), and methyl carbon (14-31 ppm) .

Structural Features

The unique tricyclic system of Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate consists of:

  • A benzimidazole core (benzene fused to imidazole)

  • A pyrimidine ring fused to the benzimidazole system

  • A dihydropyrimidine moiety, indicating partial saturation

  • A hydroxyl group at position 4

  • A methyl acetate side chain at position 2

Biological Activities and Applications

Antimicrobial Activity

Benzimidazole derivatives have shown antimicrobial activity against various pathogens including Escherichia coli, Streptococcus pneumoniae, and Staphylococcus aureus .

Anti-inflammatory Properties

The benzimidazole moiety with carboxylic acid substitution at position 2 demonstrates anti-inflammatory activity. Studies have shown that such compounds can be effective in models such as carrageenan-induced rat paw edema .

Anticonvulsant Activity

Some 2-substituted benzimidazole derivatives have demonstrated significant anticonvulsant activity, with efficacy rates up to 88% .

Research Applications

The primary applications of Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate include:

  • Use as a research tool in pharmaceutical investigations

  • Employment as a chemical building block in medicinal chemistry

  • Potential scaffold for developing novel bioactive compounds

  • Intermediate in organic synthesis

Table 4: Potential Applications of Pyrimido[1,2-a]benzimidazole Derivatives

Application AreaPotential Role
Pharmaceutical ResearchLead compound for drug discovery
Medicinal ChemistryBuilding block for complex molecules
Organic SynthesisIntermediate in multistep syntheses
Structure-Activity Relationship StudiesModel compound for biological activity

Related Compounds and Derivatives

Structural Analogs

Several structural analogs of pyrimido[1,2-a]benzimidazoles have been reported in the literature, including:

  • 2,4-diphenyl-1,4-dihydropyrimido[1,2-a]benzimidazole

  • 1-(2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone

  • Methyl-4-(4-hydroxy-3-methoxyphenyl)-2-methoxy-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Substitution Patterns

Various substitution patterns on the basic scaffold can lead to compounds with different properties:

Table 5: Substitution Patterns in Related Derivatives

PositionCommon SubstituentsEffect
2-positionMethyl, carboxylic acid derivativesInfluences anti-inflammatory activity
4-positionHydroxy, phenyl, substituted phenylModifies biological activity profile
5-positionHalogens, methoxy, nitro groupsAffects potency and pharmacokinetics
N-1 positionAlkyl, benzyl groupsCan increase activity in some cases

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